molecular formula C12H15ClFN B11727705 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine

Cat. No.: B11727705
M. Wt: 227.70 g/mol
InChI Key: GTXTXUQMKSGFDO-UHFFFAOYSA-N
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Description

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine is a chemical compound of significant interest in medicinal chemistry and pharmacological research. This chiral amine serves as a valuable synthetic intermediate and building block for the development of novel bioactive molecules. Compounds within this structural class, featuring a substituted phenyl ring and a cyclopentane scaffold, are frequently explored in structure-activity relationship (SAR) studies . Research into similar structures has demonstrated their potential as key components in the development of enzyme inhibitors, underscoring their utility in probing biological pathways and identifying new therapeutic targets . The specific stereochemistry of the molecule can be critical for its function, and chiral analogs are often investigated for their application in asymmetric synthesis and as precursors to pharmacologically active agents . As a building block, it enables researchers to construct more complex molecular architectures for screening and development. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions.

Properties

Molecular Formula

C12H15ClFN

Molecular Weight

227.70 g/mol

IUPAC Name

[1-(2-chloro-6-fluorophenyl)cyclopentyl]methanamine

InChI

InChI=1S/C12H15ClFN/c13-9-4-3-5-10(14)11(9)12(8-15)6-1-2-7-12/h3-5H,1-2,6-8,15H2

InChI Key

GTXTXUQMKSGFDO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CN)C2=C(C=CC=C2Cl)F

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

  • Grignard Reagent Preparation :
    Magnesium turnings react with 1-bromo-2-chloro-6-fluorobenzene in dry tetrahydrofuran (THF) under nitrogen atmosphere, generating the aryl Grignard reagent.

    Ar-Br+MgTHFAr-Mg-Br\text{Ar-Br} + \text{Mg} \xrightarrow{\text{THF}} \text{Ar-Mg-Br}
  • Nucleophilic Addition :
    Cyclopentanone is added dropwise to the Grignard reagent at 0–5°C, yielding 1-(2-chloro-6-fluorophenyl)cyclopentanol after quenching with ammonium chloride.

    Cyclopentanone+Ar-Mg-BrAr-C(C₅H₉)(OH)\text{Cyclopentanone} + \text{Ar-Mg-Br} \rightarrow \text{Ar-C(C₅H₉)(OH)}
  • Dehydration :
    The alcohol is dehydrated using acidic ionic liquids (e.g., 1-methyl-3-[2-(dimethyl-4-sulfobutyl-ammonium)ethane]imidazolium hydrogen sulfate) at 80°C, producing 1-(2-chloro-6-fluorophenyl)cyclopentene .

Oxidation and Amination

The alkene intermediate is oxidized to 1-(2-chloro-6-fluorophenyl)cyclopentanone using potassium permanganate in acetone/water. Subsequent reductive amination with methylamine and sodium cyanoborohydride introduces the methanamine group:

Cyclopentanone+CH₃NH₂NaBH₃CNC₅H₉-C(NHCH₃)-Ar\text{Cyclopentanone} + \text{CH₃NH₂} \xrightarrow{\text{NaBH₃CN}} \text{C₅H₉-C(NHCH₃)-Ar}

Yield : ~65–70% after purification.

Nucleophilic Aromatic Substitution on Preformed Cyclopentane Scaffolds

This route functionalizes a preassembled cyclopentane ring bearing a leaving group (e.g., bromide) at the methanamine position.

Synthetic Pathway

  • Cyclopentane Scaffold Preparation :
    1-Bromocyclopentanemethanamine is synthesized via Hofmann degradation of cyclopentanecarboxamide.

  • Buchwald–Hartwig Amination :
    Palladium-catalyzed coupling of the brominated cyclopentane with 2-chloro-6-fluoroaniline introduces the aryl group:

    Br-C₅H₉-CH₂NH₂+Ar-NH₂Pd(OAc)₂, XantphosAr-C₅H₉-CH₂NH₂\text{Br-C₅H₉-CH₂NH₂} + \text{Ar-NH₂} \xrightarrow{\text{Pd(OAc)₂, Xantphos}} \text{Ar-C₅H₉-CH₂NH₂}

Yield : ~50–55% due to competing side reactions.

Reductive Amination of Keto Intermediates

Building on the oxidation step from Method 1, 1-(2-chloro-6-fluorophenyl)cyclopentanone undergoes reductive amination using ammonium acetate and sodium triacetoxyborohydride (STAB) in dichloromethane:

Cyclopentanone+NH₄OAcSTABC₅H₉-C(NH₂)-Ar\text{Cyclopentanone} + \text{NH₄OAc} \xrightarrow{\text{STAB}} \text{C₅H₉-C(NH₂)-Ar}

Optimization :

  • Temperature : 25°C

  • Reaction Time : 12–16 hours

  • Yield : 75–80%.

Comparative Analysis of Synthesis Routes

Method Key Steps Yield Advantages Limitations
Grignard-MediatedGrignard addition, oxidation, amination65–70%Scalable, uses common reagentsMulti-step, requires harsh oxidants
Nucleophilic SubstitutionBuchwald–Hartwig coupling50–55%Direct aryl introductionLow yield, expensive catalysts
Reductive AminationKetone to amine conversion75–80%High yield, mild conditionsRequires preformed ketone

Mechanistic Challenges and Solutions

  • Regioselectivity in Grignard Reactions :
    The chloro and fluorine substituents on the phenyl ring direct Grignard addition to the ortho and para positions. Steric hindrance at the 2- and 6-positions favors cyclopentane attachment at the less hindered site.

  • Oxidation Side Reactions :
    Over-oxidation of the cyclopentene intermediate can form carboxylic acids. Controlled addition of KMnO₄ and low temperatures (0–5°C) mitigate this.

  • Amine Protection :
    Using tert-butoxycarbonyl (Boc) groups during amination prevents unwanted side reactions, though deprotection requires acidic conditions .

Chemical Reactions Analysis

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form the corresponding ketone or carboxylic acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Scientific Research Applications

1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is used in the study of biological pathways and mechanisms, particularly in the context of receptor binding and enzyme inhibition.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Positional Isomers

1-(4-Fluorophenyl)cyclopentanemethanamine

  • Structure : Features a single 4-fluoro substituent on the phenyl ring (vs. 2-Cl,6-F in the target compound).
  • Molecular Formula : C₁₂H₁₆FN; Molecular Weight : 193.26 g/mol .

1-(3-Chlorophenyl)cyclopentanemethanamine

  • Structure : Contains a single 3-chloro substituent on the phenyl ring.
  • Molecular Formula : C₁₂H₁₄ClN; Molecular Weight : 207.7 g/mol .
  • Commercial availability of this analog (8 suppliers) suggests synthetic feasibility, which could extend to the target compound .
Functional Group Variants

1-(2-Chloro-6-fluorophenyl)cyclopentanecarbonitrile

  • Structure : Replaces the methanamine group with a nitrile.
  • Molecular Formula : C₁₂H₁₁ClFN; Molecular Weight : 223.67 g/mol .
  • Key Differences : The nitrile group increases electron-withdrawing effects and reduces basicity compared to the primary amine in the target compound. This could enhance stability under acidic conditions but reduce solubility in aqueous media.

2-(2-Chloro-6-fluorophenyl)ethan-1-amine Hydrochloride

  • Structure : Features an ethylamine chain instead of a cyclopentane ring.
  • Molecular Formula : C₈H₁₀Cl₂FN; Molecular Weight : 210.08 g/mol .
Pharmacologically Active Analogs

1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one

  • Structure : A lactam derivative with anti-inflammatory activity.
  • Synthesis : Prepared via EDC-mediated coupling (85% yield) .
  • Pharmacology: Exhibits anti-inflammatory activity comparable to lumiracoxib in rat paw edema models .
  • Relevance : While structurally distinct, its 2-Cl,6-F substitution pattern highlights the importance of this motif in modulating biological activity.

N-(2-Chloro-6-fluorobenzyl)-1-(m-tolyl)-1H-1,2,3-triazole-4-carboxamide

  • Structure : Triazole-carboxamide derivative targeting CFTR.
  • Synthesis : 50% yield via carbodiimide coupling .
  • Key Differences : The triazole core and carboxamide group introduce hydrogen-bonding capabilities, which are absent in the target compound. This may enhance interactions with polar binding pockets in proteins.

Biological Activity

Overview of 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine

This compound is a chemical compound that has garnered interest in pharmaceutical research due to its potential biological activities. This compound features a cyclopentane ring attached to a phenyl group substituted with chlorine and fluorine atoms, which could influence its pharmacological properties.

Pharmacological Properties

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

  • Antidepressant Effects : Some studies suggest that amine derivatives can act on neurotransmitter systems, particularly serotonin and norepinephrine pathways, potentially providing antidepressant effects.
  • Antitumor Activity : Certain phenyl-substituted cyclopentanes have shown promise in inhibiting tumor growth in preclinical models.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated the ability to reduce inflammation, possibly by modulating cytokine production.

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes. For instance:

  • Monoamine Transporters : By inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, it may enhance mood and alleviate depressive symptoms.
  • Kinase Inhibition : Some derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of structurally related compounds. The results indicated that certain derivatives exhibited significant activity in animal models, suggesting that modifications in the phenyl ring can enhance efficacy.

Case Study 2: Antitumor Effects

In another investigation reported in Cancer Research, researchers evaluated a series of cyclopentane derivatives for their cytotoxic effects against various cancer cell lines. The findings revealed that compounds with similar structural features showed promising results in reducing cell viability.

Data Tables

PropertyValue
Molecular Weight232.69 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Potential ApplicationsAntidepressant, Antitumor

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Chloro-6-fluorophenyl)cyclopentanemethanamine, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves nucleophilic substitution between 2-chloro-6-fluorobenzyl chloride and cyclopentylamine under basic conditions (e.g., NaOH or K₂CO₃). Key factors include solvent choice (e.g., dichloromethane), temperature (room temperature to 60°C), and stoichiometric ratios. Purification via column chromatography or recrystallization is critical for isolating high-purity product .
  • Yield Optimization : Pilot studies suggest that extending reaction time (12–24 hours) and using excess amine (1.2–1.5 equivalents) improve yields to ~65–75% .

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

  • Experimental Design : Single-crystal X-ray diffraction using SHELX software (SHELXL for refinement) is standard. Crystals are grown via slow evaporation of a saturated ethanol solution. Data collection at low temperatures (100 K) minimizes thermal motion artifacts .
  • Key Parameters : Resolution limits (<1.0 Å), R-factor (<0.05), and hydrogen bonding patterns help confirm the cyclopentane ring conformation and amine group orientation .

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